molecular formula C6H7N5O B7781344 2-amino-8-methyl-3,7-dihydropurin-6-one

2-amino-8-methyl-3,7-dihydropurin-6-one

Cat. No.: B7781344
M. Wt: 165.15 g/mol
InChI Key: DJGMEMUXTWZGIC-UHFFFAOYSA-N
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Description

Farnesol . Farnesol is a naturally occurring sesquiterpene alcohol found in many essential oils, such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, and musk. It is widely used in perfumery to emphasize sweet, floral scents. Farnesol also has applications in the pharmaceutical and cosmetic industries due to its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Farnesol can be synthesized through several methods, including the acid-catalyzed cyclization of geranyl acetone and the reduction of farnesyl acetate . The acid-catalyzed cyclization involves the use of strong acids like sulfuric acid or hydrochloric acid under controlled temperatures to facilitate the cyclization process. The reduction of farnesyl acetate typically employs reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions .

Industrial Production Methods: Industrial production of farnesol often involves the extraction from natural sources, such as essential oils. The extraction process includes steam distillation followed by purification steps like fractional distillation and crystallization to obtain pure farnesol. Additionally, biotechnological methods using genetically engineered microorganisms have been explored for the large-scale production of farnesol .

Chemical Reactions Analysis

Types of Reactions: Farnesol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Farnesal, farnesoic acid.

    Reduction: Farnesane.

    Substitution: Farnesyl halides

Scientific Research Applications

Farnesol has a wide range of scientific research applications:

Mechanism of Action

Farnesol is similar to other sesquiterpene alcohols, such as nerolidol and bisabolol . it has unique properties that distinguish it from these compounds:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-8-methyl-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGMEMUXTWZGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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